molecular formula C8H5F2NO4 B2404387 2-(Difluoromethyl)-3-nitrobenzoic acid CAS No. 2248279-92-5

2-(Difluoromethyl)-3-nitrobenzoic acid

Cat. No.: B2404387
CAS No.: 2248279-92-5
M. Wt: 217.128
InChI Key: LRUDNDZISKXWEP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a nitro group (-NO₂) attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor, such as a halogenated benzoic acid, followed by nitration. The difluoromethylation can be achieved using reagents like difluoromethyl bromide (BrCF₂H) in the presence of a base and a catalyst . The nitration step involves the use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and catalysts is also tailored to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO₄)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Reduction: 2-(Difluoromethyl)-3-aminobenzoic acid

    Oxidation: 2-(Carboxy)-3-nitrobenzoic acid

    Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-nitrobenzoic acid is primarily related to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins and enzymes . The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3-nitrobenzoic acid
  • 2-(Chloromethyl)-3-nitrobenzoic acid
  • 2-(Bromomethyl)-3-nitrobenzoic acid

Comparison

Compared to its analogs, 2-(Difluoromethyl)-3-nitrobenzoic acid exhibits unique properties due to the presence of the difluoromethyl group. This group imparts higher lipophilicity and metabolic stability, making the compound more suitable for pharmaceutical applications . Additionally, the difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets .

Properties

IUPAC Name

2-(difluoromethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)6-4(8(12)13)2-1-3-5(6)11(14)15/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDNDZISKXWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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